molecular formula C11H9F3O2 B14817483 2-Cyclopropoxy-3-(trifluoromethyl)benzaldehyde

2-Cyclopropoxy-3-(trifluoromethyl)benzaldehyde

Cat. No.: B14817483
M. Wt: 230.18 g/mol
InChI Key: DZUFBAHGFZKIRA-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C11H9F3O2 and a molecular weight of 230.18 g/mol It is a benzaldehyde derivative characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-3-(trifluoromethyl)benzaldehyde typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with cyclopropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclopropoxy-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The cyclopropoxy group introduces steric hindrance, affecting the compound’s reactivity and interaction with other molecules .

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

2-cyclopropyloxy-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)9-3-1-2-7(6-15)10(9)16-8-4-5-8/h1-3,6,8H,4-5H2

InChI Key

DZUFBAHGFZKIRA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2C(F)(F)F)C=O

Origin of Product

United States

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